

atriopeptin analog I functional activity validation

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Compound Focus: atriopeptin analog I

CAS No.: 117038-68-3

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Functional Profile of Linear Atriopeptin Analog I

The linear analog, identified in the literature as **des-Cys¹⁰⁵,Cys¹²¹-ANP-(104-126)** or simply **analog I**, is notable for its ability to selectively bind to a subset of ANP receptors without activating guanylate cyclase [1].

The table below summarizes its key functional characteristics based on *in vitro* experimental data:

Functional Aspect	Experimental Finding for Analog I	Experimental Context
Receptor Binding	Displaced bound ¹²⁵ I-ANP by 73% ; IC ₅₀ = 0.31 nM [1].	Competition binding studies using rabbit lung membranes.
Guanylate Cyclase Activation	No effect on cGMP production; does not antagonize the effect of ANP [1].	Assay measuring cyclic GMP production by rabbit lung particulate guanylate cyclase.
Receptor Specificity	Binds to non-coupled (NPR-C) receptors; does not bind to guanylate cyclase-coupled (NPR-A) receptors [1].	Chemical cross-linking studies identified a 65-kDa protein (NPR-C) and the absence of a non-reducible 135-kDa protein (NPR-A).

Experimental Protocols for Key Assays

For your guide's methodology section, here are the core experimental protocols used to generate the data above.

Receptor Binding Assay

- **Purpose:** To quantify the affinity of analog I for ANP receptors and the proportion of receptors it binds to [1].
- **Procedure:**
 - **Membrane Preparation:** Use crude membranes from rabbit lung tissue.
 - **Incubation:** Incubate membranes with a fixed concentration of iodinated ANP (^{125}I -ANP-(103-126)) and increasing concentrations of unlabeled analog I or unlabeled ANP-(103-126) (for comparison).
 - **Separation and Measurement:** Separate the membrane-bound radioactivity from free ligand by filtration. Measure the bound radioactivity.
 - **Data Analysis:** Calculate the percentage of displaced radioligand and the concentration of analog that produces 50% inhibition of binding (IC_{50}).

Guanylate Cyclase Activity Assay

- **Purpose:** To determine if analog I can activate the NPR-A receptor, which signals through cyclic GMP (cGMP) [1].
- **Procedure:**
 - **Preparation:** Use particulate (membrane-bound) guanylate cyclase from rabbit lung.
 - **Stimulation:** Incubate the particulate fraction with analog I (e.g., 100 nM), ANP-(103-126) (as a positive control), or a buffer (as a negative control).
 - **Measurement:** Measure the production of cGMP using a radioimmunoassay (RIA) or an enzyme immunoassay (EIA).
 - **Interpretation:** A lack of increase in cGMP levels compared to the negative control indicates an inability to activate the NPR-A receptor.

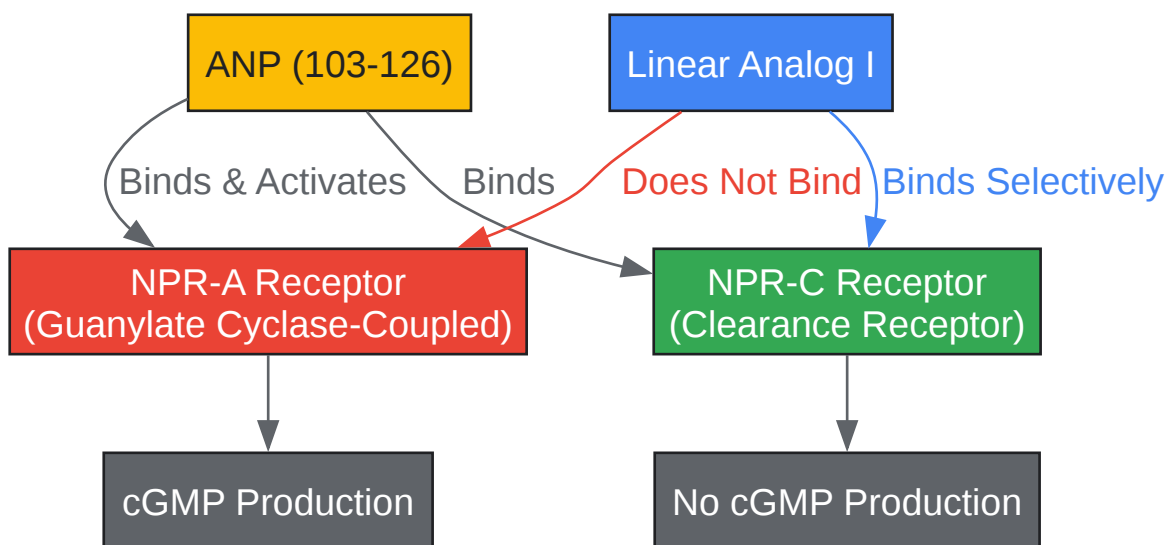
Receptor Cross-Linking and Characterization

- **Purpose:** To visually identify the specific receptor subtypes that analog I binds to [1].
- **Procedure:**

- **Labeling:** Iodinate analog I to create ^{125}I -analog I.
- **Binding and Cross-Linking:** Incubate ^{125}I -analog I or ^{125}I -ANP-(103-126) with rabbit lung membranes. Add a chemical cross-linker (e.g., DSS) to create covalent bonds between the ligand and its receptor.
- **Analysis:** Solubilize the membranes and analyze the proteins using **SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)** under reducing and non-reducing conditions.
- **Visualization:** Use **autoradiography** to visualize the labeled receptor-ligand complexes. The molecular weights of the bands reveal the receptor subtypes.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key finding from these experiments: Analog I's selective action on ANP receptor subtypes.



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Interpretation for Your Comparison Guide

The data characterizes this linear **atriopeptin analog I** primarily as a **selective ligand for the NPR-C "clearance" receptor**. Its key differentiator is its ability to discriminate between guanylate cyclase-coupled and non-coupled ANP receptors.

- **Key Advantage for Research:** This makes it a valuable tool compound for studying the specific biological functions of the NPR-C receptor, which is involved in peptide clearance and may have independent signaling roles [1].
- **Comparison to Native ANP:** In a guide comparing product performance, you can highlight that while analog I has high binding affinity, its functional output is distinct from the native peptide. It lacks the vasodilatory and natriuretic effects typically mediated by the NPR-A/cGMP pathway. Its "performance" should be evaluated based on its specificity, not its mimicry of the full ANP response.

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References

1. A linear analog of atrial natriuretic peptide (ANP) discriminates... [pubmed.ncbi.nlm.nih.gov]

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